molecular formula C17H13FO3 B3122361 (4-Fluorophenyl)(6-methoxy-3-methyl-1-benzofuran-2-yl)methanone CAS No. 303145-35-9

(4-Fluorophenyl)(6-methoxy-3-methyl-1-benzofuran-2-yl)methanone

Cat. No.: B3122361
CAS No.: 303145-35-9
M. Wt: 284.28 g/mol
InChI Key: BRHDTAKFEDZTHE-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)(6-methoxy-3-methyl-1-benzofuran-2-yl)methanone is an organic compound that belongs to the class of benzofuran derivatives. . This compound features a benzofuran core substituted with a 4-fluorophenyl group and a 6-methoxy-3-methyl group, making it a unique structure with potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)(6-methoxy-3-methyl-1-benzofuran-2-yl)methanone typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis . These methods provide efficient routes to construct the benzofuran ring system with the desired substituents.

Industrial Production Methods

Industrial production of benzofuran derivatives, including this compound, often employs scalable synthetic routes that ensure high yield and purity. Techniques such as free radical cyclization cascades and proton quantum tunneling have been developed to construct complex benzofuran derivatives with fewer side reactions and higher yields .

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)(6-methoxy-3-methyl-1-benzofuran-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce halogens, alkyl groups, or other functional groups at specific positions on the benzofuran ring.

Scientific Research Applications

(4-Fluorophenyl)(6-methoxy-3-methyl-1-benzofuran-2-yl)methanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)(6-methoxy-3-methyl-1-benzofuran-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Fluorophenyl)(6-methoxy-3-methyl-1-benzofuran-2-yl)methanone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-fluorophenyl and 6-methoxy-3-methyl groups may confer distinct properties compared to other benzofuran derivatives, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

(4-fluorophenyl)-(6-methoxy-3-methyl-1-benzofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FO3/c1-10-14-8-7-13(20-2)9-15(14)21-17(10)16(19)11-3-5-12(18)6-4-11/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRHDTAKFEDZTHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)OC)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401185570
Record name (4-Fluorophenyl)(6-methoxy-3-methyl-2-benzofuranyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401185570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303145-35-9
Record name (4-Fluorophenyl)(6-methoxy-3-methyl-2-benzofuranyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303145-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Fluorophenyl)(6-methoxy-3-methyl-2-benzofuranyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401185570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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